5-(4-Chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole
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Overview
Description
5-(4-Chlorophenyl)-3-(methylthio)-1-phenyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group, a methylthio group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-(methylthio)-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 4-chlorophenylhydrazine with 1-phenyl-2-(methylthio)ethanone under acidic conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-(methylthio)-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.
1-Phenyl-2-(methylthio)ethanone: Another precursor used in the synthesis.
4-Chlorophenylpyrazole: A structurally related compound with similar chemical properties.
Uniqueness
5-(4-Chlorophenyl)-3-(methylthio)-1-phenyl-1H-pyrazole is unique due to the presence of both a 4-chlorophenyl group and a methylthio group on the pyrazole ring, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
CAS No. |
80967-24-4 |
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Molecular Formula |
C16H13ClN2S |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-methylsulfanyl-1-phenylpyrazole |
InChI |
InChI=1S/C16H13ClN2S/c1-20-16-11-15(12-7-9-13(17)10-8-12)19(18-16)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
WAGDYCGMWCLFIH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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